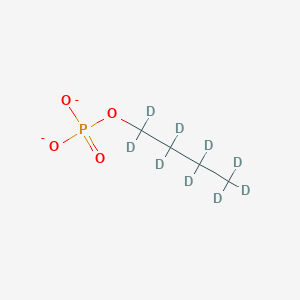

Monobutyl Phosphate-d9

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1,1,2,2,3,3,4,4,4-nonadeuteriobutyl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11O4P/c1-2-3-4-8-9(5,6)7/h2-4H2,1H3,(H2,5,6,7)/p-2/i1D3,2D2,3D2,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNMJSBUIDQYHIN-YNSOAAEFSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOP(=O)([O-])[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OP(=O)([O-])[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9O4P-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Monobutyl Phosphate-d9: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the chemical properties, structure, and applications of Monobutyl Phosphate-d9. This deuterated internal standard is crucial for the accurate quantification of Monobutyl Phosphate (B84403), a primary metabolite of Tributyl Phosphate (TBP).

Chemical Properties and Structure

This compound is the deuterium-labeled form of Monobutyl Phosphate. The nine deuterium (B1214612) atoms on the butyl group make it an ideal internal standard for mass spectrometry-based quantification of the non-deuterated analyte.[1]

General Information

| Property | Value | Source |

| Chemical Name | This compound | [2] |

| Synonyms | Phosphoric Acid Monobutyl-d9 Ester, Butyl-d9 Diacid Phosphate, Butyl-d9 Dihydrogen Phosphate | [2] |

| CAS Number | 156213-20-6 | [2][3] |

| Molecular Formula | C4H2D9O4P | [4] |

| Appearance | Pale Yellow Oily Matter | [4] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 163.16 g/mol | [3] |

| Exact Mass | 163.09598654 Da | [3] |

| Purity | >98% | [4] |

| Storage | Store at -20°C under an inert atmosphere. | [4] |

| Shipping Conditions | Ambient | [2] |

The structure of this compound is characterized by a phosphate group esterified with a deuterated butyl chain.

Experimental Protocols

A generalized workflow for the synthesis and use of this compound as an internal standard is presented below.

Biological Relevance and Applications

Monobutyl Phosphate is a primary metabolite of Tributyl Phosphate (TBP), an organophosphorus compound used as a plasticizer, flame retardant, and solvent.[6] Exposure to TBP can lead to the formation of Monobutyl Phosphate in the body. Therefore, monitoring the levels of Monobutyl Phosphate is essential for assessing human exposure to TBP.

The primary application of this compound is as an internal standard in analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), for the quantitative analysis of Monobutyl Phosphate in biological and environmental samples.[1] The use of a deuterated internal standard is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical results.

While inorganic phosphate is known to act as a signaling molecule involved in various cellular processes, there is currently no specific evidence to suggest that Monobutyl Phosphate has a direct role in cellular signaling pathways.[7][8][9] The toxicological profile of non-deuterated Monobutyl Phosphate indicates low acute toxicity.[10]

The metabolism of Tributyl Phosphate to Monobutyl Phosphate is a key toxicokinetic pathway. The use of deuterated internal standards like this compound is crucial for accurately studying these metabolic processes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | C4H11O4P | CID 131668140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Monobutyl Phosphate-[d9], CasNo.156213-20-6 BOC Sciences United States [bocscichem.lookchem.com]

- 5. CN101735266B - Synthesis method of n-butyl phosphate monoester and diester - Google Patents [patents.google.com]

- 6. 1H NMR-based metabonomic investigation of tributyl phosphate exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phosphate as a Signaling Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inorganic Phosphate as a Novel Signaling Molecule with Antiproliferative Action in MDA-MB-231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

Synthesis and Isotopic Labeling of Monobutyl Phosphate-d9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic labeling of Monobutyl Phosphate-d9. This deuterated analogue of monobutyl phosphate (B84403) serves as a valuable internal standard for mass spectrometry-based quantitative analysis, particularly in studies monitoring the degradation of tributyl phosphate, a compound extensively used in industrial processes. The introduction of deuterium (B1214612) atoms provides a distinct mass shift, enabling precise differentiation from the endogenous, non-labeled compound.

Chemical Properties and Data

Quantitative data for this compound is summarized in the table below. This information is critical for analytical method development and characterization of the synthesized product.

| Property | Value | Source |

| Molecular Formula | C₄H₂D₉O₄P | PubChem[1] |

| Molecular Weight | 163.16 g/mol | PubChem[1] |

| Exact Mass | 163.09598654 Da | PubChem[1] |

| Appearance | Pale Yellow Oily Matter | BOC Sciences[2] |

| Purity | >98% | BOC Sciences[2] |

| Storage Conditions | -20°C under inert atmosphere | BOC Sciences[2] |

| CAS Number | 156213-20-6 | PubChem[1] |

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of deuterated butanol with phosphorus oxychloride. This method also produces deuterated dibutyl phosphate as a co-product.[3]

Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from the method described in US Patent US5302758A.[3]

Materials:

-

Deuterated butanol (C₄D₉OH)

-

Phosphorus oxychloride (POCl₃)

-

Methylene (B1212753) chloride (CH₂Cl₂)

-

Pyridine

Procedure:

-

In a suitable reaction vessel, such as a small separatory funnel, combine the following reactants in the specified order:

-

12.5 mL of methylene chloride

-

625 µL of deuterated butanol

-

1900 µL of pyridine

-

-

Slowly add 625 µL of phosphorus oxychloride to the mixture using a syringe.

-

Gently swirl the reaction mixture.

-

Allow the reaction to proceed at room temperature for 10 minutes.

-

The resulting mixture contains both deuterated monobutyl phosphate (d-MBP) and deuterated dibutyl phosphate (d-DBP).

Work-up and Purification (General Procedure):

While the patent does not detail a purification procedure, a general method for the purification of alkyl phosphates involves the following steps.

-

Hydrolysis: Carefully add water to the reaction mixture to hydrolyze any remaining phosphorus oxychloride and to separate the phosphate products.

-

Extraction: Extract the aqueous layer with an organic solvent to remove unreacted starting materials and byproducts.

-

Purification: The separation of monobutyl and dibutyl phosphates can be achieved using techniques such as ion-exchange chromatography.[4]

Analytical Characterization

The synthesized this compound should be characterized to confirm its identity and purity. Gas chromatography-mass spectrometry (GC-MS) is a common analytical technique for this purpose.

GC-MS Analysis Workflow

Caption: Workflow for the GC-MS analysis of this compound.

Experimental Protocol for GC-MS Analysis

For GC-MS analysis, the polar monobutyl phosphate needs to be derivatized to increase its volatility. Silylation is a common derivatization technique.[3]

Materials:

-

Synthesized this compound

-

Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

-

Suitable solvent (e.g., Methylene chloride)

Procedure:

-

Evaporate the solvent from the sample containing this compound.

-

Add an excess of a silylating agent, such as BSTFA (e.g., 100 µL).[3]

-

Heat the mixture if necessary to ensure complete derivatization.

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

The mass spectrometer will detect the silylated this compound, and the resulting mass spectrum can be used to confirm its identity and isotopic purity by observing the mass-to-charge ratio of the molecular ion and its fragmentation pattern.

Conclusion

The synthesis of this compound is a straightforward process involving the reaction of deuterated butanol with phosphorus oxychloride. This isotopically labeled compound is a crucial tool for researchers in analytical chemistry and drug development, enabling accurate quantification in complex matrices. The detailed protocols and data presented in this guide provide a solid foundation for the successful synthesis, purification, and analysis of this important internal standard.

References

- 1. This compound | C4H11O4P | CID 131668140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Monobutyl Phosphate-[d9], CasNo.156213-20-6 BOC Sciences United States [bocscichem.lookchem.com]

- 3. Convenient Preparation of Long-Chain Dialkyl Phosphates: Synthesis of Dialkyl Phosphates [organic-chemistry.org]

- 4. Improved determination of tributyl phosphate degradation products (mono- and dibutyl phosphates) by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties of Monobutyl Phosphate-d9 (solubility, stability)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of Monobutyl Phosphate-d9 (MBP-d9), with a specific focus on its solubility and stability. Given the limited publicly available experimental data for the deuterated form, this guide also incorporates relevant information on the non-deuterated analogue, Monobutyl Phosphate (B84403) (MBP), to provide a more complete understanding. This document is intended to be a valuable resource for researchers utilizing MBP-d9 in various scientific applications, including its use as an internal standard in analytical methods.

Core Physicochemical Properties

This compound is the deuterated form of Monobutyl Phosphate, an organophosphorus compound. The replacement of nine hydrogen atoms with deuterium (B1214612) atoms results in a higher molecular weight compared to its non-deuterated counterpart. This isotopic labeling is crucial for its use in mass spectrometry-based analytical techniques, where it can be distinguished from the endogenous or non-labeled analyte.

Table 1: General and Computed Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1,1,2,2,3,3,4,4,4-nonadeuteriobutyl dihydrogen phosphate | PubChem[1] |

| Molecular Formula | C4H2D9O4P | PubChem[1] |

| Molecular Weight | 163.16 g/mol | PubChem[1] |

| Appearance | Pale Yellow Oil | Commercial Suppliers |

| Computed XLogP3 | -0.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

Note: The XLogP3 value suggests that this compound is a relatively hydrophilic compound.

Solubility Profile

Table 2: Qualitative Solubility of Monobutyl Phosphate

| Solvent | Solubility | Source |

| Water | Soluble | CymitQuimica[2] |

| Methanol | Slightly Soluble | Clinivex |

| Ethanol | Soluble | ChemicalBook[3] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Clinivex |

| Ethyl Acetate | Slightly Soluble | Clinivex |

| Diethyl Ether | Soluble | ChemicalBook[3] |

The solubility of phosphate esters is influenced by the pH of the aqueous solution due to the presence of ionizable acidic protons on the phosphate group.

Stability Characteristics

The stability of this compound is a critical parameter for its storage and use, particularly as a certified reference material. While specific kinetic data on its degradation is scarce, information from commercial suppliers and studies on related phosphate esters provides valuable insights.

Storage and Handling: Commercial suppliers recommend storing this compound at 2-8°C or -20°C in a dry, inert atmosphere. It is also noted to be hygroscopic, meaning it can absorb moisture from the air, which could potentially lead to hydrolysis over time.

Thermal Stability: For the non-deuterated form, one source indicates a boiling point of >124°C with decomposition. Studies on the thermal decomposition of tributyl phosphate (TBP) indicate that its degradation to dibutyl and monobutyl phosphates is a significant concern under elevated temperatures, especially in the presence of nitric acid.

pH and Hydrolytic Stability: Mono and dibasic phosphate esters are generally considered to be stable under alkaline conditions. The hydrolysis of phosphate esters is a well-known degradation pathway, the rate of which is dependent on pH and temperature. As a phosphomonoester, Monobutyl Phosphate is expected to be more stable against hydrolysis compared to phosphodiesters and phosphotriesters. However, no specific hydrolysis rate constants for this compound have been found in the literature.

Experimental Protocols

To address the lack of quantitative data, the following sections provide detailed, standardized experimental protocols for determining the solubility and stability of this compound. These protocols are adapted from established methodologies for pharmaceutical compounds and organophosphorus agents.

Equilibrium Solubility Determination

This protocol is designed to determine the aqueous solubility of this compound at different pH values, which is crucial for understanding its behavior in biological and pharmaceutical systems.

Methodology:

-

Preparation of Buffers: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) using standard buffer systems (e.g., HCl, acetate, phosphate).

-

Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sampling: After equilibration, stop the agitation and allow the undissolved material to settle. Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particles, centrifuge the aliquot at high speed or filter it through a 0.22 µm filter.

-

Quantification: Accurately dilute the clear supernatant with an appropriate solvent. Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), using a calibration curve prepared with known concentrations of the compound.

-

Calculation: Calculate the solubility in each buffer, taking into account the dilution factor. Express the results in units such as mg/mL or mol/L.

Stability Assessment: Hydrolysis Study

This protocol outlines a method to evaluate the hydrolytic stability of this compound at different pH values and temperatures.

Methodology:

-

Solution Preparation: Prepare solutions of this compound at a known concentration in the same set of aqueous buffers used for the solubility study (pH 1.2, 4.5, 6.8, and 7.4).

-

Incubation: Aliquot the solutions into sealed vials and incubate them at controlled temperatures (e.g., 25°C, 40°C, and an accelerated condition of 60°C).

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, 72 hours, and weekly thereafter), withdraw an aliquot from each vial.

-

Sample Analysis: Immediately analyze the samples for the remaining concentration of this compound using a validated stability-indicating LC-MS/MS method. This method should also be capable of separating and detecting any potential degradation products.

-

Data Analysis: Plot the natural logarithm of the concentration of this compound versus time for each condition. If the degradation follows first-order kinetics, the plot will be linear.

-

Kinetic Calculations: From the slope of the line, calculate the degradation rate constant (k). The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.

Logical Relationships in Stability Assessment

The stability of this compound is influenced by several interconnected factors. The following diagram illustrates these relationships.

Conclusion

This technical guide has summarized the currently available information on the physicochemical properties of this compound, with a particular emphasis on its solubility and stability. While there is a notable lack of quantitative experimental data for this specific deuterated compound, this guide provides a framework for its characterization by presenting detailed experimental protocols. The information and methodologies contained herein are intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound, enabling them to better understand its behavior and to generate the necessary data for their specific applications.

References

The Metabolic Journey of Deuterated Organophosphate Internal Standards: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise world of quantitative bioanalysis, particularly in mass spectrometry-based applications, deuterated internal standards are the gold standard for accuracy and reliability. This is especially true in the analysis of organophosphates (OPs), a diverse class of compounds used as pesticides and pharmaceuticals. The near-identical physicochemical properties of a deuterated standard to its non-labeled analyte counterpart ensure that it faithfully tracks the analyte through sample preparation and analysis, correcting for variability. However, a critical and often overlooked aspect is the metabolic fate of these deuterated standards within biological systems. While designed to be chemically similar, the substitution of hydrogen with deuterium (B1214612) can introduce a kinetic isotope effect (KIE), subtly altering the rate of metabolic transformations. This technical guide provides a comprehensive overview of the metabolic fate of deuterated organophosphate internal standards, detailing the primary metabolic pathways, the impact of deuteration on metabolic rates, and standardized protocols for their investigation.

Core Concepts: Organophosphate Metabolism and the Kinetic Isotope Effect

The metabolism of organophosphates is primarily a detoxification process occurring in the liver, mediated by two main families of enzymes: Cytochrome P450 (CYP) monooxygenases and esterases, such as paraoxonase-1 (PON1). The principal metabolic reactions include:

-

Oxidative Desulfuration: Conversion of a thion (P=S) group to an oxon (P=O) group, often resulting in a more toxic compound. This reaction is primarily catalyzed by CYP enzymes.

-

Hydrolysis: Cleavage of the ester bonds in the organophosphate molecule, a key detoxification step catalyzed by esterases like PON1.

-

Dealkylation and Dearylation: Removal of alkyl or aryl groups from the phosphate (B84403) ester, another detoxification pathway.

Deuteration, the replacement of hydrogen with its heavier isotope, deuterium, can significantly influence the rate of these metabolic reactions. The C-D bond is stronger than the C-H bond, requiring more energy to break. If the cleavage of a C-H bond is the rate-limiting step in a metabolic reaction, substituting hydrogen with deuterium will slow down that reaction. This phenomenon is known as the Kinetic Isotope Effect (KIE) .[1] For organophosphates, this can mean a reduced rate of metabolism, leading to a longer in vivo residence time for the deuterated internal standard compared to its non-deuterated analyte.

Metabolic Pathways of Organophosphates

The metabolic journey of an organophosphate, whether deuterated or not, involves a series of enzymatic transformations. The following diagram illustrates the general metabolic pathways for a common organophosphate, chlorpyrifos (B1668852). The same pathways are expected for its deuterated analog, chlorpyrifos-d10, albeit with potentially different reaction rates.

Quantitative Data on the Metabolic Fate of a Deuterated Organophosphate

Direct comparative studies on the metabolism of deuterated organophosphate internal standards are limited. However, a study by Timchalk et al. (2010) provides valuable data on the comparative pharmacokinetics of chlorpyrifos (CPF) and its deuterated (diethyl-d10) analog in rats.[2][3] The following tables summarize key findings from this study, illustrating the impact of deuteration on metabolism.

Table 1: Comparative In Vitro Metabolism of Chlorpyrifos and Chlorpyrifos-d10 in Rat Liver Microsomes

| Compound | Metabolite | Relative Yield (%) at 2 min | Relative Yield (%) at 20 min |

| Chlorpyrifos (unlabeled) | TCPy | 100 | 100 |

| DETP | 100 | 100 | |

| DEP | 100 | 100 | |

| Chlorpyrifos-d10 | TCPy | 85-92 | 85-92 |

| DETP | 92-100 | 92-100 | |

| DEP | 20 | 65 | |

| Data adapted from Timchalk et al. (2010). The results indicate a significant kinetic isotope effect on the formation of diethylphosphate (B48627) (DEP) from chlorpyrifos-d10.[2] |

Table 2: Comparative Urinary Excretion of Metabolites Following Oral Administration of Chlorpyrifos and Chlorpyrifos-d10 in Rats

| Compound Administered | Metabolite in Urine | % of Administered Dose Excreted (0-48h) |

| Chlorpyrifos (unlabeled) | TCPy | 35.5 ± 5.2 |

| DETP | 25.1 ± 3.8 | |

| Chlorpyrifos-d10 | d10-TCPy | 33.8 ± 4.9 |

| d10-DETP | 23.9 ± 3.5 | |

| Data adapted from Timchalk et al. (2010). The overall excretion of the major metabolites is comparable between the deuterated and non-deuterated compounds, suggesting that while the rate of formation of some metabolites may be altered, the overall metabolic clearance pathways remain the same.[3] |

Experimental Protocols

To investigate the metabolic fate of a deuterated organophosphate internal standard, a combination of in vitro and in vivo studies is recommended. The following are detailed methodologies for key experiments.

Experimental Workflow

Protocol 1: Comparative In Vitro Metabolism in Human Liver Microsomes

Objective: To determine and compare the metabolic stability and metabolite formation kinetics of a deuterated and non-deuterated organophosphate.

Materials:

-

Deuterated and non-deuterated organophosphate standards

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN)

-

Internal standard for quenching and analysis

-

96-well plates

-

Incubator/shaker

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixtures:

-

Prepare a stock solution of the deuterated and non-deuterated organophosphate in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add phosphate buffer, the organophosphate solution (final concentration typically 1-10 µM), and the NADPH regenerating system.

-

Pre-warm the plate to 37°C.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding a pre-warmed suspension of HLMs (final protein concentration typically 0.5-1 mg/mL).

-

-

Time-Course Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), quench the reaction in triplicate wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

-

Sample Processing:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples for the disappearance of the parent compound and the formation of expected metabolites.

-

Use a validated LC-MS/MS method capable of separating the parent compound from its metabolites.

-

-

Data Analysis:

-

Calculate the rate of disappearance of the parent compound to determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).

-

Quantify the formation of metabolites over time to determine their formation rates.

-

Compare the kinetic parameters between the deuterated and non-deuterated organophosphate.

-

Protocol 2: In Vivo Mass Balance Study in Rodents

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of a deuterated organophosphate.

Materials:

-

Radiolabeled deuterated organophosphate (e.g., ¹⁴C-labeled)

-

Non-labeled deuterated organophosphate

-

Male Sprague-Dawley rats (or other appropriate rodent model)

-

Metabolic cages for separate collection of urine and feces

-

Scintillation counter

-

LC-MS/MS system

-

Homogenizer

Procedure:

-

Dosing:

-

Administer a single oral or intravenous dose of the radiolabeled deuterated organophosphate to the rats. A low dose of the radiolabeled compound is typically co-administered with a therapeutic dose of the non-labeled compound.

-

-

Sample Collection:

-

House the animals in metabolic cages and collect urine and feces at predetermined intervals (e.g., 0-8, 8-24, 24-48, 48-72, 72-96, and 96-120 hours).

-

Collect blood samples at various time points post-dose.

-

-

Radioactivity Measurement:

-

Homogenize feces and analyze aliquots of urine, fecal homogenates, and plasma for total radioactivity using a scintillation counter.

-

-

Metabolite Profiling and Identification:

-

Pool urine and fecal homogenates from each time interval.

-

Extract the samples and analyze by LC-MS/MS to profile the metabolites.

-

Identify the major metabolites using high-resolution mass spectrometry.

-

-

Data Analysis:

-

Calculate the percentage of the administered radioactive dose recovered in urine and feces over time to determine the mass balance.

-

Determine the pharmacokinetic parameters of the parent compound and its major metabolites in plasma.

-

Quantify the proportion of each metabolite in the excreta.

-

Conclusion

The use of deuterated internal standards is indispensable for high-quality quantitative bioanalysis of organophosphates. Understanding their metabolic fate is crucial for interpreting analytical data and for the broader application of deuteration in drug development to modulate metabolic profiles. Deuteration typically slows the rate of metabolism at the site of isotopic substitution due to the kinetic isotope effect, but it does not generally alter the primary metabolic pathways. The in vitro and in vivo experimental protocols outlined in this guide provide a robust framework for investigating the metabolic fate of deuterated organophosphates, enabling researchers to gain a deeper understanding of their behavior in biological systems. This knowledge is essential for the continued development and validation of reliable analytical methods and for the strategic design of new chemical entities with optimized pharmacokinetic properties.

References

- 1. Comparative pharmacokinetics of chlorpyrifos versus its major metabolites following oral administration in the rat [ouci.dntb.gov.ua]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. Comparative pharmacokinetics of chlorpyrifos versus its major metabolites following oral administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

The Lynchpin of Accuracy: Monobutyl Phosphate-d9 as an Internal Standard in Quantitative Analysis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within the realms of environmental monitoring, toxicology, and drug development, the precise quantification of analytes is paramount. The use of stable isotope-labeled internal standards in conjunction with mass spectrometry has become the gold standard for achieving the highest levels of accuracy and precision. This technical guide provides an in-depth exploration of the mechanism, application, and methodology of Monobutyl Phosphate-d9 (MBP-d9) as an internal standard, primarily for the quantification of its non-labeled analogue, Monobutyl Phosphate (MBP). MBP is a significant metabolite of various organophosphate flame retardants and plasticizers, making its accurate measurement critical for exposure and toxicological studies.

Core Mechanism: The Principle of Isotope Dilution

The utility of this compound as an internal standard is rooted in the principle of isotope dilution mass spectrometry.[1][2] In this technique, a known quantity of the isotopically labeled analyte (MBP-d9) is added to a sample at the earliest stage of analysis. The fundamental premise is that the deuterated standard, being chemically almost identical to the native analyte (MBP), will behave in the same manner throughout the entire analytical workflow.[3] This includes extraction, sample cleanup, chromatographic separation, and ionization in the mass spectrometer.

Any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard. Similarly, any variation in instrument response, such as ion suppression or enhancement in the mass spectrometer's source, will affect both the analyte and the internal standard to the same degree.[2] Because the mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratio (m/z), the ratio of their signals remains constant, regardless of sample-specific matrix effects or variations in analytical conditions. This allows for highly accurate and precise quantification of the native analyte in the original sample.

The nine deuterium (B1214612) atoms in MBP-d9 provide a significant mass shift from the unlabeled MBP, ensuring that their mass spectra are clearly distinguishable and preventing isotopic crosstalk.[3] The carbon-deuterium bonds are also stronger than carbon-hydrogen bonds, which can sometimes lead to a slight difference in chromatographic retention time, known as the "isotope effect".[4] However, for most applications, this effect is minimal and does not compromise the corrective power of the internal standard.

Logical Workflow for Analysis

The following diagram illustrates the typical workflow for the quantification of Monobutyl Phosphate using this compound as an internal standard.

Caption: A schematic of the analytical workflow for MBP quantification.

Experimental Protocols

The following are representative, detailed methodologies for the quantification of Monobutyl Phosphate in biological and environmental matrices using this compound as an internal standard. These protocols are synthesized from established methods for the analysis of organophosphate metabolites.

Sample Preparation: Solid Phase Extraction (SPE) for Urine Samples

-

Sample Thawing and Spiking: Thaw frozen urine samples at room temperature. Vortex each sample for 15 seconds to ensure homogeneity. Pipette 1.0 mL of urine into a 15 mL polypropylene (B1209903) centrifuge tube. Add 20 µL of a 1 µg/mL solution of this compound in methanol (B129727) to each sample, calibration standard, and quality control sample. Vortex for 10 seconds.

-

Enzymatic Hydrolysis (for conjugated metabolites): Add 1 mL of 0.1 M acetate (B1210297) buffer (pH 5.0) containing β-glucuronidase/sulfatase to each tube. Incubate at 37°C for 4 hours.

-

SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (or equivalent) by passing 3 mL of methanol followed by 3 mL of deionized water through the cartridge.

-

Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of deionized water to remove interfering hydrophilic compounds.

-

Elution: Elute the analytes from the cartridge with 3 mL of methanol into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: Linear gradient from 5% to 95% B

-

8-10 min: Hold at 95% B

-

10-10.1 min: Return to 5% B

-

10.1-15 min: Re-equilibration at 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ESI.

-

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Monobutyl Phosphate (MBP) | 153.0 | 79.0 | 20 |

| This compound (MBP-d9) | 162.1 | 79.0 | 20 |

Data Presentation

The use of this compound as an internal standard significantly improves the quality of quantitative data. The following table summarizes typical performance metrics for a validated LC-MS/MS method using this internal standard.

| Parameter | Typical Value |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 1.0 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

| Matrix Effect | Compensated by IS |

Signaling Pathway Analogy: Analyte and Internal Standard Relationship

The relationship between the analyte (MBP) and its deuterated internal standard (MBP-d9) during the analytical process can be visualized as a parallel pathway where both are subjected to the same influences, leading to a consistent and reliable quantitative outcome.

Caption: Parallel processing of analyte and internal standard.

Conclusion

This compound serves as an indispensable tool for the accurate and precise quantification of Monobutyl Phosphate in complex matrices. Its mechanism of action, based on the robust principles of isotope dilution, allows for the effective correction of analytical variability introduced during sample preparation and instrumental analysis. By following well-defined experimental protocols, researchers can achieve reliable and high-quality data essential for a wide range of scientific disciplines. The implementation of deuterated internal standards like MBP-d9 is a critical component of modern analytical workflows, ensuring the integrity and validity of quantitative results.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | TRC-M525052-2.5MG | LGC Standards [lgcstandards.com]

- 3. This compound | C4H11O4P | CID 131668140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GC Multiresidue Pesticide Standard #9 Organophosphorus Compounds, 100 µg/mL, Toluene, 1 mL/ampul [restek.com]

Commercial Suppliers and Technical Guide for Monobutyl Phosphate-d9

For researchers, scientists, and drug development professionals requiring high-purity deuterated internal standards, Monobutyl Phosphate-d9 is a critical reagent for accurate quantification in mass spectrometry-based analyses. This technical guide provides an in-depth overview of its commercial availability, key technical data, and a representative experimental protocol for its use.

Commercial Availability

Several specialized chemical suppliers offer this compound. The following table summarizes the key information for prominent vendors.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Additional Information |

| Pharmaffiliates | This compound | 156213-20-6 | C4H2D9O4P | 163.16 | Not specified | Appearance: Pale Yellow Oil. Storage: 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere.[1] |

| MedchemExpress | This compound | Not specified | Not specified | Not specified | Not specified | Deuterium labeled Monobutyl phosphate (B84403). For research use only.[2] |

| BOC Sciences | Monobutyl Phosphate-[d9] | 156213-20-6 | C4H2D9O4P | Not specified | >98% | Appearance: Pale Yellow Oily Matter. Storage: Store at -20°C under inert atmosphere.[3] |

| LGC Standards | This compound | Not specified | Not specified | Not specified | Not specified | High-quality, certified reference materials.[4] |

| Chemlyte Solutions | Monobutyl Phosphate-[d9] | 156213-20-6 | Not specified | Not specified | Not specified | Appearance: liquid. Storage: Store the container tightly closed in a dry, cool and well-ventilated place. |

| PubChem | This compound | 156213-20-6 | C4H11O4P | 163.16 | Not specified | A comprehensive database with chemical and physical properties.[5] |

Physicochemical Data

The following table summarizes key physicochemical properties of this compound, essential for method development and analytical applications.

| Property | Value | Source |

| Molecular Weight | 163.16 g/mol | PubChem[5] |

| Exact Mass | 163.09598654 Da | PubChem[5] |

| Appearance | Pale Yellow Oil/Liquid | Pharmaffiliates[1], BOC Sciences[3] |

| Storage Conditions | 2-8°C or -20°C, under inert atmosphere, hygroscopic | Pharmaffiliates[1], BOC Sciences[3] |

Experimental Protocol: Quantification of Monobutyl Phosphate in Biological Matrices using LC-MS/MS with this compound as an Internal Standard

This protocol provides a general framework for the quantification of monobutyl phosphate (MBP) in a sample matrix (e.g., plasma, urine, or cell lysate) using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as an internal standard. This method is based on the principles of stable isotope dilution analysis.

Materials and Reagents

-

Monobutyl Phosphate (analyte standard)

-

This compound (internal standard)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Sample matrix (e.g., plasma, urine)

-

Solid Phase Extraction (SPE) cartridges (if required for sample cleanup)

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Monobutyl Phosphate and this compound in a suitable solvent (e.g., methanol).

-

Working Standard Solutions: Prepare a series of working standard solutions of Monobutyl Phosphate by serial dilution of the primary stock solution with a suitable solvent. These will be used to construct the calibration curve.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration.

Sample Preparation

The goal of sample preparation is to extract the analyte and internal standard from the matrix and remove potential interferences. A protein precipitation or solid-phase extraction method can be employed.

-

Protein Precipitation (for plasma/serum):

-

To 100 µL of the sample, add 10 µL of the this compound internal standard working solution and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the mobile phase.

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions (Example):

-

Column: A suitable reversed-phase column (e.g., C18)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to achieve separation of the analyte from matrix components.

-

Flow Rate: A typical analytical flow rate (e.g., 0.3-0.5 mL/min)

-

Injection Volume: 5-10 µL

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for phosphates.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both Monobutyl Phosphate and this compound. The exact m/z values will need to be determined by direct infusion of the standards.

-

Data Analysis

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards.

-

Quantification: Determine the concentration of Monobutyl Phosphate in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow

References

- 1. Direct determination of dibutyl and monobutyl phosphate in a tributyl phosphate/nitric aqueous-phase system by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | C4H11O4P | CID 131668140 - PubChem [pubchem.ncbi.nlm.nih.gov]

Isotopic Enrichment of Monobutyl Phosphate-d9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic enrichment of Monobutyl Phosphate-d9, a deuterated internal standard crucial for accurate quantification in mass spectrometry-based analyses. This document details the synthesis, purification, and analytical characterization of this compound, offering comprehensive experimental protocols and data presentation to support its application in research and drug development.

Introduction

Monobutyl phosphate (B84403) (MBP) is a metabolite of tributyl phosphate (TBP), a compound with various industrial applications. In biological systems and environmental studies, accurate quantification of MBP is often necessary. This compound, in which the nine hydrogen atoms of the butyl group are replaced with deuterium (B1214612), serves as an ideal internal standard for mass spectrometry (MS) analysis. Its chemical behavior is nearly identical to its non-deuterated counterpart, but its increased mass allows for clear differentiation in MS, enabling precise and accurate quantification by correcting for variations in sample preparation and instrument response.

Synthesis of this compound

The synthesis of this compound is achieved through the phosphorylation of n-butanol-d9. A common and effective method involves the reaction of deuterated butanol with a phosphorylating agent such as phosphorus pentoxide (P₂O₅) or polyphosphoric acid.

Synthetic Pathway

The overall synthetic scheme involves the reaction of commercially available n-butanol-d9 with a phosphorylating agent to yield a mixture of monobutyl and dibutyl phosphate-d9, followed by purification to isolate the desired this compound.

Caption: Synthesis of this compound.

Experimental Protocol: Phosphorylation of n-Butanol-d9

This protocol is adapted from a general method for the synthesis of n-butyl phosphate esters.

Materials:

-

n-Butanol-d9 (isotopic purity ≥ 98%)

-

Phosphorus pentoxide (P₂O₅)

-

Polyphosphoric acid (optional, as catalyst)

-

Anhydrous toluene

-

Nitrogen gas

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add n-butanol-d9 and anhydrous toluene.

-

Inert Atmosphere: Purge the system with dry nitrogen gas to maintain an inert atmosphere and prevent the reaction of P₂O₅ with atmospheric moisture.

-

Addition of P₂O₅: While stirring vigorously, slowly add phosphorus pentoxide to the solution in small portions. The reaction is exothermic, and the temperature should be maintained below 50 °C using an ice bath.

-

Reaction: After the addition is complete, continue stirring the mixture at a controlled temperature (e.g., 40-65 °C) for a specified period (e.g., 2-8 hours) to ensure complete reaction.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly add water to quench the unreacted P₂O₅ and hydrolyze any polyphosphate esters.

-

Extraction: Transfer the mixture to a separatory funnel. The aqueous layer containing the phosphate esters can be separated. The organic layer can be washed with water to extract any remaining product.

-

Purification: The combined aqueous extracts are then subjected to purification to isolate this compound.

Purification of this compound

The primary product of the reaction is a mixture of monobutyl and dibutyl phosphates. Purification is essential to obtain high-purity this compound. Ion-exchange chromatography is a highly effective method for this separation.

Purification Workflow

Caption: Purification workflow for this compound.

Experimental Protocol: Ion-Exchange Chromatography

Materials:

-

Strong anion exchange resin (e.g., Dowex 1x8)

-

Hydrochloric acid (HCl) solutions of varying concentrations (for gradient elution)

-

Deionized water

Procedure:

-

Column Packing: Prepare a column with the strong anion exchange resin.

-

Equilibration: Equilibrate the column by washing with deionized water until the pH of the eluate is neutral.

-

Sample Loading: Load the aqueous extract containing the crude phosphate esters onto the column.

-

Elution: Elute the column with a stepwise or linear gradient of hydrochloric acid. Dibutyl phosphate, being less charged, will elute at a lower acid concentration than monobutyl phosphate.

-

Fraction Collection: Collect fractions and analyze them by a suitable method (e.g., thin-layer chromatography or LC-MS) to identify the fractions containing pure this compound.

-

Pooling and Desalting: Pool the pure fractions and remove the hydrochloric acid, for example, by evaporation under reduced pressure or by using a desalting column.

Analytical Characterization and Isotopic Enrichment

The isotopic enrichment and chemical purity of the final product are determined using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Data Presentation: Isotopic Purity

The isotopic purity of this compound is a critical parameter. High isotopic purity ensures minimal interference from unlabeled or partially labeled species in quantitative analyses.

| Parameter | Specification | Analytical Method |

| Isotopic Purity | ≥ 98% | High-Resolution Mass Spectrometry (HRMS) |

| Chemical Purity | ≥ 95% | LC-MS, ¹H NMR, ³¹P NMR |

| Deuterium Incorporation | ≥ 98% at specified positions | ¹H NMR, ²H NMR |

Experimental Protocol: Isotopic Enrichment Analysis by HRMS

Procedure:

-

Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., methanol/water).

-

Mass Spectrometry: Infuse the sample into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Data Acquisition: Acquire the mass spectrum in the appropriate mass range to observe the molecular ion of this compound.

-

Data Analysis: Determine the relative abundance of the fully deuterated species (d9) compared to the partially deuterated (d1-d8) and non-deuterated (d0) species. The isotopic enrichment is calculated as the percentage of the d9 species relative to the sum of all isotopic species.

Experimental Protocol: Purity and Structural Confirmation by NMR

¹H NMR Spectroscopy:

-

Objective: To confirm the absence of significant proton signals in the butyl region, indicating high deuterium incorporation.

-

Procedure: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O). Acquire the ¹H NMR spectrum. The spectrum should show a significant reduction or absence of signals corresponding to the butyl protons.

³¹P NMR Spectroscopy:

-

Objective: To confirm the presence of the phosphate group and assess the purity with respect to other phosphorus-containing impurities.

-

Procedure: Dissolve the sample in a suitable deuterated solvent. Acquire the ³¹P NMR spectrum. A single major peak corresponding to monobutyl phosphate should be observed.

Applications in Drug Development and Research

Deuterated compounds like this compound are indispensable in modern pharmaceutical and scientific research.

-

Internal Standard in Bioanalysis: It is widely used as an internal standard in LC-MS/MS assays for the quantification of monobutyl phosphate in various biological matrices such as plasma, urine, and tissue samples.

-

Metabolic Studies: Deuterium labeling can be used to trace the metabolic fate of compounds in vivo.

-

Environmental Monitoring: Accurate quantification of MBP is important in assessing the environmental impact and degradation of organophosphate compounds.

Conclusion

The isotopic enrichment of this compound provides a critical tool for researchers requiring high accuracy and precision in the quantification of this analyte. The synthetic and purification methods outlined in this guide, coupled with rigorous analytical characterization, ensure the production of a high-quality internal standard suitable for demanding applications in drug development, clinical diagnostics, and environmental analysis. The use of deuterated standards remains a gold standard in quantitative mass spectrometry, enabling reliable and reproducible data.

Methodological & Application

Application Note and Protocol: Quantitative Analysis of Organophosphate Metabolites using Monobutyl Phosphate-d9 by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organophosphate (OP) pesticides are widely used in agriculture, leading to potential human exposure and subsequent health risks. Biomonitoring of OP metabolites in biological matrices such as urine is a crucial tool for assessing exposure levels. Dialkyl phosphates (DAPs) are the primary metabolites of many OP pesticides. Accurate and sensitive quantification of these metabolites is essential for toxicological studies and regulatory oversight.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of OP metabolites due to its high sensitivity and selectivity. The use of stable isotope-labeled internal standards is critical for achieving accurate and precise quantification by correcting for matrix effects and variations in sample preparation and instrument response.

This application note provides a detailed protocol for the quantitative analysis of organophosphate metabolites, with a focus on monobutyl phosphate (B84403), using Monobutyl Phosphate-d9 as an internal standard.

Organophosphate Metabolism

Organophosphate pesticides undergo metabolic transformation in the body, primarily in the liver. The parent compounds, which are often less toxic, are bioactivated to their highly toxic oxon forms by cytochrome P450 enzymes. These oxon forms are potent inhibitors of acetylcholinesterase. Subsequently, these toxic intermediates are detoxified through hydrolysis by enzymes such as paraoxonase-1 (PON1) and carboxylesterase (CE), yielding dialkyl phosphates (DAPs), which are then excreted in the urine[1].

Caption: Metabolic pathway of organophosphate pesticides.

Experimental Protocols

Materials and Reagents

-

Monobutyl Phosphate (MBP) analytical standard

-

This compound (MBP-d9) internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium (B1175870) hydroxide (B78521) (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., Weak Anion Exchange)

-

Human urine (blank)

Sample Preparation: Solid Phase Extraction (SPE) for Urine Samples

This protocol is a general guideline and may require optimization for specific laboratory conditions and sample matrices.

Caption: Solid Phase Extraction (SPE) workflow for urine samples.

-

Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge at 4000 rpm for 10 minutes to pellet any precipitates.

-

Spiking with Internal Standard: To 1 mL of supernatant, add a known concentration of this compound internal standard solution.

-

SPE Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge by passing 2 mL of methanol followed by 2 mL of LC-MS grade water.

-

Sample Loading: Load the spiked urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of LC-MS grade water, followed by 2 mL of 5% methanol in water to remove interferences.

-

Elution: Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

3.3.1. Liquid Chromatography (LC) Conditions

-

Column: A reversed-phase column suitable for polar compounds, such as a C18 with a polar endcapping or a HILIC column. For this example, we will use a C18 column.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-7 min: 95% B

-

7-7.1 min: 95% to 5% B

-

7.1-10 min: 5% B

-

3.3.2. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Multiple Reaction Monitoring (MRM) Transitions: The following are proposed MRM transitions. These should be optimized for the specific instrument being used. The precursor ion for monobutyl phosphate in negative ESI mode is [M-H]⁻.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| Monobutyl Phosphate | 153.1 | 97.0 | 79.0 | Optimize for instrument |

| This compound | 162.1 | 97.0 | 79.0 | Optimize for instrument |

Note: The product ions for the deuterated standard are expected to be the same as the non-deuterated analyte as the deuterium (B1214612) atoms are on the butyl group, which is the neutral loss.

Data Presentation

The following tables represent typical quantitative data that can be obtained with this method.

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | R² | Weighting |

| Monobutyl Phosphate | 0.1 - 100 | > 0.995 | 1/x |

Table 2: Method Validation Data

| Analyte | LOQ (ng/mL) | Recovery (%) | Precision (RSD%) | Matrix Effect (%) |

| Monobutyl Phosphate | 0.1 | 95 - 105 | < 15 | 90 - 110 |

LOQ: Limit of Quantitation, RSD: Relative Standard Deviation

Conclusion

This application note provides a comprehensive protocol for the sensitive and selective quantification of monobutyl phosphate in urine using LC-MS/MS with this compound as an internal standard. The use of a stable isotope-labeled internal standard is essential for mitigating matrix effects and ensuring high accuracy and precision. The described sample preparation and LC-MS/MS conditions can serve as a starting point for method development and validation in laboratories conducting biomonitoring studies of organophosphate pesticide exposure.

References

Application Note & Protocol: Quantitative Analysis of Monobutyl Phosphate using Monobutyl Phosphate-d9 as an Internal Standard by GC-MS

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the quantitative analysis of monobutyl phosphate (B84403) (MBP) in various matrices using gas chromatography-mass spectrometry (GC-MS) with monobutyl phosphate-d9 (MBP-d9) as an internal standard. This method is particularly relevant for environmental monitoring, occupational exposure assessment, and metabolism studies of organophosphate flame retardants and plasticizers.

Introduction

Monobutyl phosphate (MBP) is a primary metabolite of several widely used organophosphate esters, such as tributyl phosphate (TBP) and tris(2-butoxyethyl) phosphate (TBOEP), which are utilized as flame retardants and plasticizers. Monitoring MBP levels in biological and environmental samples is crucial for assessing human exposure and understanding the environmental fate of its parent compounds.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the quantification of MBP. However, due to its high polarity and low volatility, direct analysis is challenging. This protocol outlines a robust method involving derivatization to enhance volatility, followed by sensitive and selective GC-MS analysis. The use of a stable isotope-labeled internal standard, this compound (MBP-d9), is critical for achieving high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1]

Experimental

Reagents and Materials

-

Monobutyl phosphate (MBP) standard

-

This compound (MBP-d9) internal standard

-

Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)[2][3]

-

Solvents: Acetonitrile, Pyridine (B92270) (anhydrous), Ethyl Acetate (all GC grade or higher)

-

Solid Phase Extraction (SPE) cartridges (if required for sample cleanup)

-

Anhydrous sodium sulfate

-

GC vials with inserts

Instrumentation

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent, is recommended.

-

Sample concentrator (e.g., nitrogen evaporator)

-

Vortex mixer

-

Centrifuge

Protocol: Sample Preparation and Derivatization

This protocol provides a general workflow. Optimization may be required depending on the specific sample matrix (e.g., urine, water, or tissue extract).

3.1. Sample Preparation (Aqueous Samples - e.g., Urine, Water)

-

Sample Collection: Collect samples in appropriate containers and store them at -20°C or below until analysis.

-

Internal Standard Spiking: Thaw the sample. To a 1 mL aliquot of the sample, add a known amount of MBP-d9 internal standard solution (e.g., 100 ng).

-

Extraction (Optional but Recommended): For complex matrices, a solid-phase extraction (SPE) step can be employed to remove interferences. The choice of SPE sorbent will depend on the matrix.

-

Drying: Lyophilize the sample or evaporate it to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40-50°C). It is crucial to ensure the sample is completely dry, as moisture can interfere with the derivatization reaction.

3.2. Derivatization

Derivatization is essential to convert the polar MBP and MBP-d9 into volatile trimethylsilyl (B98337) (TMS) esters suitable for GC-MS analysis.[2]

-

To the dried sample residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

-

Vortex the mixture for 1 minute to ensure complete dissolution of the residue.

-

Heat the vial at 70°C for 60 minutes to facilitate the derivatization reaction.

-

Cool the vial to room temperature.

-

Transfer the derivatized sample to a GC vial with an insert for analysis.

Experimental Workflow

References

- 1. Quantitation of dialkyl phosphate metabolites of organophosphate pesticides in human urine using GC-MS-MS with isotopic internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. | Semantic Scholar [semanticscholar.org]

Application Note: Quantitative Analysis of Monobutyl Phosphate in Human Urine by Isotope Dilution Mass Spectrometry using Monobutyl Phosphate-d9

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of monobutyl phosphate (B84403) (MBP) in human urine using Isotope Dilution Mass Spectrometry (IDMS). The method utilizes monobutyl phosphate-d9 (MBP-d9) as a stable isotope-labeled internal standard to ensure high accuracy and precision. Sample preparation is performed using solid-phase extraction (SPE), followed by analysis with ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). This method is intended for researchers, scientists, and drug development professionals involved in biomonitoring studies of exposure to organophosphate esters.

Introduction

Monobutyl phosphate (MBP) is a primary metabolite of several organophosphate esters (OPEs), such as tributyl phosphate (TBP), which are widely used as flame retardants, plasticizers, and industrial lubricants.[1][2] Human exposure to these parent compounds can be assessed by monitoring their metabolites in biological matrices.[3] Urine is the preferred matrix for biomonitoring OPE metabolites due to its non-invasive collection and the rapid excretion of these compounds.

Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis, offering high precision and accuracy by correcting for matrix effects and variations in sample preparation and instrument response.[3] This is achieved by spiking the sample with a known amount of a stable isotope-labeled analog of the analyte, in this case, this compound.

This application note provides a detailed protocol for the extraction, separation, and quantification of MBP in human urine using SPE and UPLC-MS/MS with MBP-d9 as an internal standard.

Experimental

Materials and Reagents

-

Monobutyl Phosphate (MBP) standard (CAS: 1623-15-0)

-

This compound (MBP-d9) internal standard (CAS: 156213-20-6)

-

LC-MS grade water

-

LC-MS grade acetonitrile (B52724)

-

LC-MS grade methanol (B129727)

-

Formic acid (≥98%)

-

Ammonium (B1175870) hydroxide (B78521) (28-30%)

-

Oasis WAX (Weak Anion Exchange) SPE cartridges

-

Human urine (drug-free) for calibration standards and quality controls

Standard and Internal Standard Preparation

Prepare stock solutions of MBP and MBP-d9 in methanol at a concentration of 1 mg/mL. From these, prepare working solutions for calibration standards and a spiking solution for the internal standard by serial dilution in LC-MS grade water.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Pre-treatment: To a 1 mL aliquot of urine, add 10 µL of the MBP-d9 internal standard working solution. Vortex for 10 seconds.

-

SPE Cartridge Conditioning: Condition an Oasis WAX SPE cartridge with 2 mL of methanol followed by 2 mL of LC-MS grade water. Do not allow the cartridge to go dry.

-

Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

-

Washing: Wash the cartridge with 2 mL of 5% ammonium hydroxide in water to remove interferences. Follow with a wash of 2 mL of methanol.

-

Elution: Elute the analyte and internal standard with 2 mL of 2% formic acid in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (95:5 water:acetonitrile with 0.1% formic acid).

UPLC-MS/MS Analysis

UPLC System: Waters ACQUITY UPLC or equivalent Column: ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm, or equivalent HILIC column[4] Mobile Phase A: 0.1% Formic acid in water Mobile Phase B: 0.1% Formic acid in acetonitrile Flow Rate: 0.4 mL/min Injection Volume: 5 µL Column Temperature: 40°C

Gradient Elution:

| Time (min) | %A | %B |

| 0.0 | 5 | 95 |

| 1.0 | 5 | 95 |

| 5.0 | 50 | 50 |

| 5.1 | 95 | 5 |

| 6.0 | 95 | 5 |

| 6.1 | 5 | 95 |

| 8.0 | 5 | 95 |

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) Ionization Mode: Electrospray Ionization (ESI), Negative Capillary Voltage: 2.5 kV Source Temperature: 150°C Desolvation Temperature: 400°C Cone Gas Flow: 50 L/hr Desolvation Gas Flow: 800 L/hr

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| MBP | 153.1 | 79.0 | 0.05 | 20 | 15 |

| MBP-d9 | 162.1 | 79.0 | 0.05 | 20 | 15 |

Note: The optimal cone voltage and collision energy should be determined empirically on the specific instrument being used.

Results and Discussion

Method Performance

The performance of this method was evaluated for linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision. The following table summarizes typical performance characteristics.

| Parameter | Result |

| Linearity (R²) | >0.995 |

| Calibration Range | 0.5 - 100 ng/mL |

| Limit of Detection (LOD) | 0.1 ng/mL |

| Limit of Quantitation (LOQ) | 0.5 ng/mL |

| Accuracy (% Recovery) | 92 - 108% |

| Precision (%RSD) | <10% |

Chromatogram

(A representative chromatogram would be displayed here in a full application note, showing the separation of MBP and MBP-d9 from the urine matrix.)

Visualizations

Caption: Experimental workflow for the analysis of Monobutyl Phosphate in urine.

Caption: Metabolic pathway of Tributyl Phosphate to Monobutyl Phosphate.

Conclusion

This application note presents a highly sensitive and specific method for the quantification of monobutyl phosphate in human urine using isotope dilution UPLC-MS/MS. The use of this compound as an internal standard ensures accurate and precise results, making this method suitable for biomonitoring studies assessing human exposure to organophosphate esters. The detailed protocol for solid-phase extraction provides a clean sample extract, minimizing matrix effects and maximizing method robustness.

References

- 1. researchgate.net [researchgate.net]

- 2. pnnl.gov [pnnl.gov]

- 3. Semi-automated solid phase extraction method for the mass spectrometric quantification of 12 specific metabolites of organophosphorus pesticides, synthetic pyrethroids, and select herbicides in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. support.waters.com [support.waters.com]

Application Note: Quantification of Organophosphates in Urine Using Monobutyl Phosphate-d9 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organophosphate (OP) pesticides are a widely used class of insecticides in agriculture and residential settings.[1] Human exposure to OPs is a significant public health concern due to their potential for neurotoxicity, even at low levels of exposure.[2] The primary mechanism of OP toxicity involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132).[2] This inhibition leads to an accumulation of acetylcholine in synaptic clefts, resulting in overstimulation of muscarinic and nicotinic receptors and subsequent adverse health effects.[2][3]

Biomonitoring of OP exposure is crucial for assessing potential health risks and is typically achieved by measuring their dialkyl phosphate (B84403) (DAP) metabolites in urine.[4][5] The six major DAP metabolites that serve as biomarkers for cumulative exposure to most OP pesticides are:

-

Dimethyl phosphate (DMP)

-

Dimethyl thiophosphate (DMTP)

-

Dimethyl dithiophosphate (B1263838) (DMDTP)

-

Diethyl phosphate (DEP)

-

Diethyl thiophosphate (DETP)

-

Diethyl dithiophosphate (DEDTP)

Accurate and sensitive quantification of these metabolites is essential. The use of stable isotope-labeled internal standards, such as Monobutyl Phosphate-d9, is a well-established technique to ensure the highest degree of accuracy and precision in analytical methods like gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] This application note provides a detailed protocol for the quantification of six common OP metabolites in human urine using this compound as an internal standard, employing a robust analytical methodology.

Signaling Pathway of Organophosphate Toxicity

Organophosphates exert their primary toxic effect by inhibiting acetylcholinesterase (AChE) in the cholinergic nervous system. This leads to an accumulation of acetylcholine (ACh) and subsequent overstimulation of cholinergic receptors, triggering a cascade of downstream effects.

References

- 1. Determination of dialkyl phosphate metabolites of organophosphorus pesticides in human urine by automated solid-phase extraction, derivatization, and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Development and Validation of a New UFLC-MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Quantitation of dialkyl phosphate metabolites of organophosphate pesticides in human urine using GC-MS-MS with isotopic internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

Analysis of Organophosphate Pesticides in Environmental Water Samples Using Isotope Dilution LC-MS/MS with Monobutyl Phosphate-d9

Application Note and Protocol

Introduction

The widespread use of organophosphate pesticides in agriculture has led to their presence in various environmental compartments, including surface and groundwater.[1][2] Due to their potential toxicity to non-target organisms and humans, regulatory bodies worldwide have established maximum residue limits (MRLs) for these compounds in water.[3] Consequently, sensitive and reliable analytical methods are crucial for monitoring their levels in environmental water samples.[4]

This application note describes a robust and sensitive method for the quantitative analysis of selected organophosphate pesticides in environmental water samples. The method utilizes solid-phase extraction (SPE) for sample preparation, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection and quantification.[5][6][7] To ensure accuracy and precision, the method employs an isotope dilution technique with Monobutyl Phosphate-d9 as an internal standard. Monobutyl phosphate (B84403) is a common metabolite of several organophosphate pesticides, making its deuterated analog an ideal internal standard for this class of compounds.

Target Audience: This document is intended for researchers, scientists, and professionals in the fields of environmental science, analytical chemistry, and drug development involved in the analysis of pesticide residues.

Data Presentation

The following tables summarize the quantitative performance of the described method for the analysis of representative organophosphate pesticides.

Table 1: LC-MS/MS Method Performance

| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Limit of Detection (LOD) (ng/L) | Limit of Quantification (LOQ) (ng/L) |

| Acephate | 2.1 | 184.0 | 143.0 | 0.5 | 1.5 |

| Monocrotophos | 3.5 | 224.0 | 127.0 | 0.2 | 0.7 |

| Dimethoate | 4.2 | 230.0 | 199.0 | 0.1 | 0.5 |

| Malathion | 8.5 | 331.1 | 127.1 | 0.1 | 0.5 |

| Chlorpyrifos | 12.1 | 350.0 | 198.0 | 0.2 | 0.8 |

| This compound (IS) | 5.3 | 163.1 | 81.0 | - | - |

Note: The LOD and LOQ values are estimations based on typical instrument performance and may vary.[5][8]

Table 2: Recovery and Precision Data

| Analyte | Spiking Level (ng/L) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) (n=6) |

| Acephate | 10 | 95.2 | 5.8 |

| 100 | 98.1 | 4.2 | |

| Monocrotophos | 10 | 92.5 | 6.1 |

| 100 | 96.3 | 3.9 | |

| Dimethoate | 10 | 98.7 | 4.5 |

| 100 | 101.2 | 3.1 | |

| Malathion | 10 | 93.4 | 6.5 |

| 100 | 97.8 | 4.8 | |

| Chlorpyrifos | 10 | 90.1 | 7.2 |

| 100 | 94.5 | 5.3 |

Note: Recovery and precision data are representative and based on similar studies.[5][9]

Experimental Protocols

Sample Collection and Preservation

-

Collect water samples in 1-liter amber glass bottles.

-

Preserve the samples by adding ascorbic acid (100 mg/L) to quench residual chlorine.

-

Store the samples at 4°C and analyze within 48 hours of collection.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is based on established SPE methods for pesticide extraction from water.[10][11]

-

Reagents and Materials:

-

C18 SPE Cartridges (500 mg, 6 mL)

-

Methanol (B129727) (HPLC grade)

-

Ethyl Acetate (HPLC grade)

-

Deionized water

-

Nitrogen gas for evaporation

-

This compound internal standard solution (1 µg/mL in methanol)

-

-

Procedure:

-

Allow water samples to reach room temperature.

-

Filter the water samples through a 0.45 µm glass fiber filter to remove suspended particles.[11]

-

To a 500 mL aliquot of the filtered water sample, add 50 µL of the 1 µg/mL this compound internal standard solution.

-

Condition the SPE cartridge: Sequentially pass 5 mL of ethyl acetate, 5 mL of methanol, and 10 mL of deionized water through the C18 cartridge. Do not allow the cartridge to go dry.[11]

-

Load the sample: Pass the 500 mL water sample containing the internal standard through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

-